molecular formula C14H20N2O2 B8788558 Ethyl 1-benzylpiperazine-2-carboxylate CAS No. 134749-45-4

Ethyl 1-benzylpiperazine-2-carboxylate

Cat. No. B8788558
CAS No.: 134749-45-4
M. Wt: 248.32 g/mol
InChI Key: IAEHFMBLCHNXJS-UHFFFAOYSA-N
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Patent
US08288541B2

Procedure details

Under argon at 0° C., to a solution of ethyl 1,4-dibenzylpiperazine-2-carboxylate (10 g) in dichloroethane (40 mL) a solution of 1-chloroethyl chloroformate (4.73 mL) in dichloroethane (14 mL) was added dropwise over a period of 10 min. The reaction mixture was stirred for 15 minutes at 0° C., and then heated to reflux overnight. The solvent was evaporated and the crude material was dissolved in ethanol and heated at reflux overnight. The solvent was evaporated and the residue was dissolved in water and extracted with diethyl ether (×2) and CH2Cl2 (×2). A saturated solution of NaHCO3 was then added to the water phase, and the inorganic phase was extracted with CH2Cl2 (×2). The organic layers were then combined, washed with brine, dried (Na2SO4), filtered and concentrated to give 1-benzyl-piperazine-2-carboxylic acid ethyl ester as crude product, MS: 248.9 ([M+H]+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC(OC(Cl)C)=O>ClC(Cl)C>[CH2:24]([O:23][C:21]([CH:9]1[CH2:10][NH:11][CH2:12][CH2:13][N:8]1[CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:22])[CH3:25]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC
Name
Quantity
4.73 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude material was dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×2) and CH2Cl2 (×2)
ADDITION
Type
ADDITION
Details
A saturated solution of NaHCO3 was then added to the water phase
EXTRACTION
Type
EXTRACTION
Details
the inorganic phase was extracted with CH2Cl2 (×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1N(CCNC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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